![molecular formula C13H20N2O B13673375 [(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a piperazine ring substituted with a benzyl group and a hydroxymethyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by nucleophilic substitution with benzyl chloride.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of [(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to GABA receptors, affecting neurotransmission and exhibiting potential anticonvulsant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones]: These compounds share a similar chiral center and are used in drug development for their pharmacological properties.
[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine: This compound is used in optical and electrochemical studies.
Uniqueness
[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Propriétés
IUPAC Name |
(1-benzyl-5-methylpiperazin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-8-15(13(10-16)7-14-11)9-12-5-3-2-4-6-12/h2-6,11,13-14,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWWNGYLHIROPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1)CO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
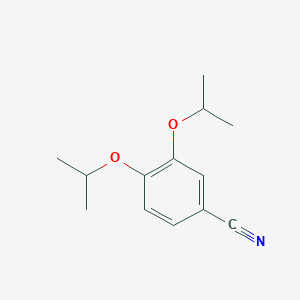
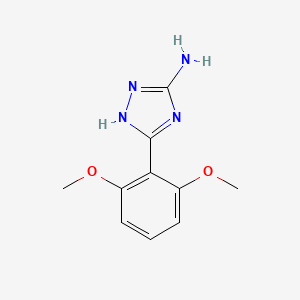
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)

![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)

![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)
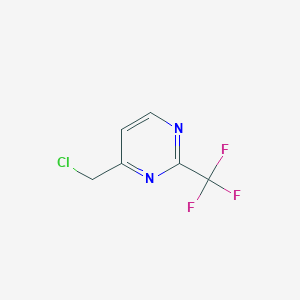
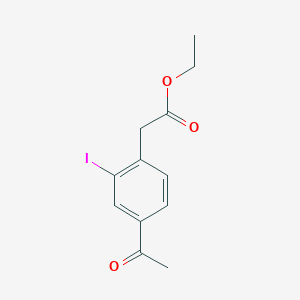
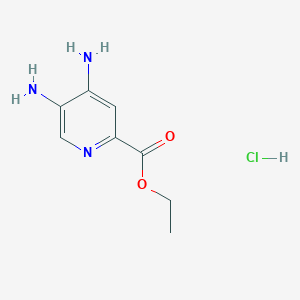
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
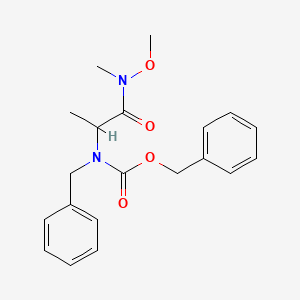
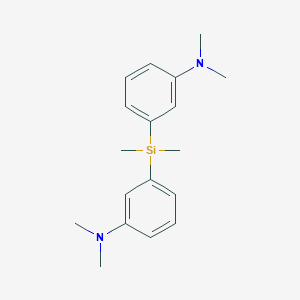
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
